2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso-
Overview
Description
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is a chemical compound with the molecular formula C10H7NO8S2. It is known for its unique structure, which includes a naphthalene ring substituted with hydroxy, nitroso, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2,7-naphthalenedisulfonic acid followed by reduction and subsequent nitrosation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound can be used in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the sulfonic acid groups can enhance the compound’s solubility and reactivity. These properties make it useful in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitroso-2-naphthol-3,6-disulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 2,7-Dihydroxynaphthalene
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
IUPAC Name |
3-hydroxy-4-nitrosonaphthalene-2,7-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO8S2/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13/h1-4,12H,(H,14,15,16)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXMYZZBIYPMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO8S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173891 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-19-4 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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